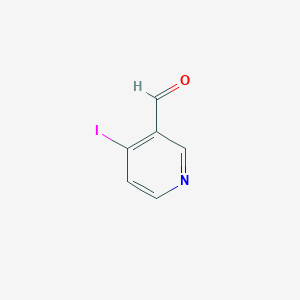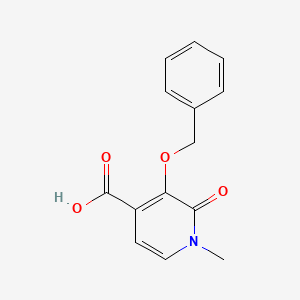
4-Iodo-3-pyridinecarboxaldehyde
描述
4-Iodo-3-pyridinecarboxaldehyde is an organic compound with the molecular formula C6H4INO It is a derivative of pyridine, where the hydrogen atom at the 4-position is replaced by an iodine atom, and the hydrogen atom at the 3-position is replaced by a formyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3-pyridinecarboxaldehyde can be achieved through various methods. One common approach involves the iodination of 3-pyridinecarboxaldehyde. This process typically uses iodine (I2) as the iodinating agent in the presence of an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl). The reaction is carried out under mild conditions, often at room temperature, to ensure high selectivity and yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and higher yields. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
化学反应分析
Types of Reactions: 4-Iodo-3-pyridinecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced by a cyano group using copper(I) cyanide (CuCN) in a Sandmeyer reaction.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4, and heat.
Reduction: NaBH4, LiAlH4, ethanol, and room temperature.
Substitution: CuCN, NaN3, DMF, and elevated temperatures.
Major Products Formed:
Oxidation: 4-Iodo-3-pyridinecarboxylic acid.
Reduction: 4-Iodo-3-pyridinemethanol.
Substitution: 4-Cyano-3-pyridinecarboxaldehyde.
科学研究应用
4-Iodo-3-pyridinecarboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is utilized in the development of specialty chemicals and materials, such as dyes and polymers.
作用机制
The mechanism of action of 4-Iodo-3-pyridinecarboxaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can act as an inhibitor by binding to the active site of an enzyme, preventing substrate access and subsequent catalytic activity. The exact molecular pathways involved vary based on the target and the context of its use .
相似化合物的比较
4-Iodo-3-pyridinecarboxaldehyde can be compared with other pyridinecarboxaldehyde derivatives:
3-Pyridinecarboxaldehyde: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
4-Bromo-3-pyridinecarboxaldehyde: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
4-Chloro-3-pyridinecarboxaldehyde:
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and enables specific synthetic transformations that are not possible with other halogenated derivatives.
属性
IUPAC Name |
4-iodopyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO/c7-6-1-2-8-3-5(6)4-9/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQMBXMYGRGVTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1I)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Tert-butyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate](/img/structure/B3245506.png)
![7'-Bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B3245512.png)
![[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methanamine](/img/structure/B3245515.png)


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxopentanoic acid](/img/structure/B3245549.png)

